

Identity of CAS Number 51834-97-0: A Critical Clarification for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Hydroxy-2-methoxypyridine**

Cat. No.: **B1631412**

[Get Quote](#)

Senior Application Scientist's Note: In the interest of scientific precision and integrity, it is imperative to address a critical discrepancy identified in the initial query. The provided CAS number, 51834-97-0, is unequivocally assigned to the compound 2-Methoxy-5-hydroxypyridine. However, the requested topic also included the chemical name "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione," which is a distinct molecule.

This guide will proceed by presenting the available technical information for both compounds. We urge you, the researcher, to identify which of these molecules is the subject of your interest. Upon clarification, a comprehensive technical guide on the selected compound can be furnished.

Compound 1: 2-Methoxy-5-hydroxypyridine

CAS Number: 51834-97-0

Synonyms: 6-Methoxypyridin-3-ol, **5-Hydroxy-2-methoxypyridine**

Physicochemical Properties

2-Methoxy-5-hydroxypyridine is an organic compound featuring a pyridine ring substituted with a methoxy group at the 2-position and a hydroxyl group at the 5-position.^[1] It typically appears as a colorless to pale yellow liquid or a crystalline solid, with its form being dependent on purity. ^[1] The presence of the hydroxyl group allows for hydrogen bonding, rendering it soluble in polar solvents like water and alcohols.^[1]

Property	Value	Source
Molecular Formula	C ₆ H ₇ NO ₂	[1] [2]
Molecular Weight	125.13 g/mol	[2]
Appearance	Colorless to pale yellow liquid or crystalline solid	[1]
Solubility	Soluble in polar solvents (water, alcohols)	[1]

Applications in Research and Drug Development

Substituted pyridines are a cornerstone in medicinal chemistry, and 2-Methoxy-5-hydroxypyridine is a valuable building block in the synthesis of more complex molecules.[\[3\]](#) Its bifunctional nature (possessing both a nucleophilic hydroxyl group and a methoxy group that can influence the electron density of the pyridine ring) makes it a versatile intermediate.

Recent research has highlighted the potential of 6-alkoxypyridin-3-ol derivatives, such as 2-Methoxy-5-hydroxypyridine, in the development of novel therapeutics. Specifically, these compounds are being investigated as quinone methide precursors for the "resurrection" of acetylcholinesterase (AChE) that has been inhibited by organophosphorus nerve agents.[\[4\]](#) In these studies, the 6-methoxypyridin-3-ol core was part of the most effective compound for recovering the activity of methylphosphonate-aged AChE.[\[4\]](#)

Synthesis

The synthesis of hydroxypyridines can be approached through various routes. One documented method for a related compound, 2-amino-5-hydroxypyridine, involves a multi-step process starting from 2-amino-5-bromopyridine. This synthesis includes protection of the amino group, methylation, deprotection, and finally demethylation to yield the desired hydroxypyridine.[\[5\]](#)[\[6\]](#) A patent also describes a synthesis pathway for 2-amino-5-hydroxypyridine starting from 2-aminopyridine, involving nitration, hydrolysis, chlorination, methylation, and reduction.[\[7\]](#)

Safety and Handling

2-Methoxy-5-hydroxypyridine is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[2\]](#) Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses.[\[8\]](#) Handling should be done in a well-ventilated area.[\[8\]](#)

Compound 2: 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (A closely related and identified compound)

While the CAS number for "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione" is not readily available, extensive information exists for a structurally similar and pharmaceutically relevant compound: 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

CAS Number: 73963-42-5

Physicochemical Properties

This compound is a tetrazole derivative, appearing as a white solid.[\[9\]](#) It possesses a cyclohexyl group attached to the tetrazole ring and a reactive 4-chlorobutyl side chain.[\[9\]](#)

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₉ ClN ₄	[9] [10]
Molecular Weight	242.75 g/mol	[9] [10]
Appearance	White Solid	[9] [11]
Melting Point	49-52°C	[11]

Role in Drug Development

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a key intermediate in the synthesis of the drug Cilostazol.[\[9\]](#)[\[12\]](#) Cilostazol is a phosphodiesterase III A (PDE3A) inhibitor used to improve walking distance in patients with intermittent claudication.[\[12\]](#) It exhibits antithrombotic,

vasodilatory, and cardiotonic properties.[12] The 4-chlorobutyl side chain of the intermediate is a reactive handle that allows for the construction of the final active pharmaceutical ingredient.

Synthesis

A common synthetic route to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole involves the reaction of N-(5-chloropentanoyl)-cyclohexylamine with phosphorous pentachloride, followed by the addition of trimethylsilyl azide.[13] Another patented method describes the synthesis starting from 5-chloro-valeronitrile and cyclohexanol.[14]

Analytical Methods

Due to the potential for this intermediate to be a genotoxic impurity in the final drug product, validated analytical methods for its detection and quantification are crucial. A validated HPLC/MS limit test has been developed for the quantification of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole in Cilostazol.[15]

Safety and Handling

According to GHS classifications, this compound may be a flammable solid (H228), cause skin irritation (H315), and cause serious eye irritation (H319).[10] Safe handling procedures should be strictly followed, including measures to prevent dust formation and ignition sources.[13]

Action Required

To proceed with a detailed technical guide that meets your specific research needs, please clarify which of the following compounds is your topic of interest:

- 2-Methoxy-5-hydroxypyridine (CAS 51834-97-0)
- An in-depth guide on intermediates for Cilostazol, focusing on 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5)
- 5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione (Please provide a correct CAS number if available)

Your clarification will enable the generation of a focused and accurate in-depth technical guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 51834-97-0: 2-Methoxy-5-hydroxypyridine | CymitQuimica [cymitquimica.com]
- 2. 5-Hydroxy-2-methoxypyridine | C6H7NO2 | CID 11622335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of Organophosphorus Poisoning with 6-Alkoxyypyridin-3-ol Quinone Methide Precursors: Resurrection of Methylphosphonate-Aged Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 8. angenechemical.com [angenechemical.com]
- 9. benchchem.com [benchchem.com]
- 10. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19CIN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole Five Chongqing Chemdad Co. , Ltd [chemdad.com]
- 12. nbinno.com [nbino.com]
- 13. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - chemicalbook [chemicalbook.com]
- 14. CN111233777A - Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents [patents.google.com]
- 15. CAS Common Chemistry [commonchemistry.cas.org]
- To cite this document: BenchChem. [Identity of CAS Number 51834-97-0: A Critical Clarification for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1631412#cas-number-51834-97-0-properties-and-uses>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com